Product packaging for 4-Chloro-6-methoxy-8-methylquinazoline(Cat. No.:CAS No. 1565479-60-8)

4-Chloro-6-methoxy-8-methylquinazoline

Cat. No.: B2381736
CAS No.: 1565479-60-8
M. Wt: 208.65
InChI Key: XJQLORZLZJKNRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Chloro-6-methoxy-8-methylquinazoline (CAS 1565479-60-8) is an organic solid with the molecular formula C 10 H 9 ClN 2 O and a molecular weight of 208.64 g/mol . It belongs to the quinazoline family, a nitrogen-containing heterocyclic scaffold recognized for its diverse chemical reactivity and significant biological activities . The core value of this compound lies in its role as a versatile chemical building block, or synthetic intermediate, in medicinal chemistry and drug discovery research. The presence of a reactive chloro group at the 4-position of the quinazoline ring makes it a key precursor for nucleophilic substitution reactions, allowing researchers to synthesize a wide array of more complex quinazoline derivatives . Quinazoline derivatives are a cornerstone in pharmaceutical development, with numerous approved drugs based on this scaffold, such as the anticancer agents Erlotinib, Gefitinib, and Lapatinib . Researchers investigate quinazoline-based compounds for a broad spectrum of biological activities, including but not limited to anti-cancer, anti-bacterial, anti-fungal, and anti-inflammatory properties . As such, this compound serves as a critical starting material for the design and synthesis of novel bioactive molecules, potentially acting as kinase inhibitors or targeting other therapeutic enzymes . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Handle with appropriate precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9ClN2O B2381736 4-Chloro-6-methoxy-8-methylquinazoline CAS No. 1565479-60-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6-methoxy-8-methylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-6-3-7(14-2)4-8-9(6)12-5-13-10(8)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQLORZLZJKNRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=CN=C2Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Chloro 6 Methoxy 8 Methylquinazoline and Analogous Systems

Precursor Synthesis and Directed Functionalization

The strategic construction of the quinazoline (B50416) scaffold begins with the synthesis and functionalization of key precursors. The introduction of halogen, methoxy (B1213986), and methyl groups at specific positions is typically achieved by using appropriately substituted starting materials, which then undergo cyclization to form the desired heterocyclic core.

Approaches to Halogenated Quinazoline Intermediates

The introduction of a chlorine atom at the 4-position of the quinazoline ring is a common and crucial step, as this halogen serves as a versatile handle for further functionalization through nucleophilic substitution reactions. The most prevalent method involves the chlorination of an intermediate quinazolin-4-one.

A typical synthetic route commences with a substituted anthranilic acid or its corresponding amide. For instance, the synthesis of 6-bromo-4-chloro-2-phenylquinazoline begins with the bromination of anthranilamide using N-bromosuccinimide. nih.gov This halogenated precursor is then cyclized, often with an acyl chloride or anhydride, to form the corresponding 2,3-dihydroquinazolin-4(3H)-one, which is subsequently oxidized or directly converted to the quinazolin-4-one. The final step to introduce the key chlorine atom is the treatment of the quinazolin-4-one with a chlorinating agent. Reagents such as phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine like N,N-dimethylaniline, or thionyl chloride (SOCl₂) are commonly employed for this transformation. This reaction converts the hydroxyl group of the tautomeric form of the quinazolinone into a chloro group, yielding the reactive 4-chloroquinazoline intermediate. researchgate.netgoogle.com

For example, the preparation of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, an analogous heterocyclic system, involves a final chlorination step to introduce the reactive chlorine atom. researchgate.net Similarly, the synthesis of 4-chloro-6,7-dimethoxyquinoline utilizes phosphorus oxychloride for the chlorination of the corresponding 4-hydroxyquinoline precursor. google.com

Strategies for Methoxy and Methyl Group Introduction

The methoxy and methyl substituents found in 4-Chloro-6-methoxy-8-methylquinazoline are generally incorporated into the structure from the outset by using a pre-functionalized starting material. The most common approach is to begin the synthesis with a substituted aniline (B41778) or anthranilic acid that already contains the desired methoxy and methyl groups at the appropriate positions on the benzene (B151609) ring.

For the target compound, a hypothetical synthesis would start from 2-amino-3-methyl-5-methoxybenzoic acid or a related aniline derivative. This precursor contains the necessary carbon and nitrogen atoms for the formation of the quinazoline core, with the methyl and methoxy groups already in place. It has been demonstrated in the synthesis of analogous systems that the presence of methoxy and methyl groups on the initial anthranilic acid does not impede subsequent cyclization reactions. researchgate.net The synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, for example, begins with 4-methoxyaniline, carrying the methoxy group through the entire reaction sequence. researchgate.net This "starting material" approach is highly efficient as it avoids potentially low-yielding or non-selective aromatic substitution reactions on the pre-formed quinazoline ring.

Advanced Synthetic Approaches to Substituted Quinazolines

In recent years, significant efforts have been directed towards developing more efficient, atom-economical, and environmentally benign methods for quinazoline synthesis. mdpi.comfrontiersin.org These advanced approaches include transition metal-catalyzed reactions, microwave-assisted protocols, and one-pot multicomponent strategies, which offer significant advantages over traditional methods. mdpi.comresearchgate.net

Transition Metal-Catalyzed Coupling Reactions for Quinazoline Formation

Transition metal catalysis has become an indispensable tool for constructing the quinazoline scaffold, offering novel pathways that often avoid the need for pre-functionalized substrates and reduce waste. mdpi.comnih.govnih.gov Catalysts based on copper, iron, manganese, and palladium have been extensively utilized. mdpi.comnih.gov

Copper-catalyzed reactions are particularly prominent. For example, copper salts can catalyze the one-pot, three-component annulation of 2-aminobenzylamines, aldehydes, and anilines to produce a variety of substituted quinazolines. mdpi.com Another approach involves a copper-catalyzed domino intermolecular N-arylation/intramolecular nucleophilic substitution sequence. nih.gov Earth-abundant and less toxic metals like manganese and iron have also gained traction. Manganese catalysts have been employed for the synthesis of quinazolines from 2-aminobenzylamines and alcohols via C-H functionalization. mdpi.comnih.gov Iron-catalyzed acceptorless dehydrogenative coupling of (2-aminophenyl)methanols with benzamides provides an atom-economical and environmentally friendly route to quinazolines, producing only hydrogen and water as byproducts. nih.govresearchgate.net

Catalyst SystemReactantsKey FeaturesReference
CuCl/DABCO/4-HO-TEMPO2-Aminobenzylamines, Aryl aldehydesAerobic oxidation; moderate to excellent yields (40–98%). mdpi.com
α-MnO₂2-Aminobenzylamines, AlcoholsRobust and reusable catalyst; utilizes TBHP as an oxidant. mdpi.com
FeCl₂·4H₂O/phenanthroline(2-Aminophenyl)methanols, BenzamidesAcceptorless dehydrogenative coupling (ADC); atom-economical. nih.gov
Cu(OTf)₂Diaryliodonium salts, Nitriles[2 + 2 + 2] cascade annulation for 2,4-diaryl quinazolines. mdpi.com
Fe/Cu Relay Catalystortho-Halogenated benzonitriles, Aldehydes, Sodium azideDomino protocol for 2-phenylquinazolin-4-amines. mdpi.com

Microwave-Assisted Synthetic Protocols for Quinazoline Derivatives

Microwave irradiation has emerged as a powerful technique in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating. frontiersin.orgresearchgate.net The synthesis of quinazolines and their derivatives has significantly benefited from this technology. frontiersin.orgvanderbilt.edu

Microwave-assisted protocols have been successfully applied to various steps in quinazoline synthesis, including the condensation of N-arylamidines with aldehydes and the cyclization of 2-aminobenzophenones with reagents like thiourea. frontiersin.org For instance, the reaction of substituted methyl anthranilate with various isocyanates or isothiocyanates under microwave irradiation provides 2,4(1H,3H)-quinazolinediones and 2-thioxoquinazolines in good yields without the need for a catalyst or base. nih.gov Similarly, iron-catalyzed cyclization reactions to form quinazolinones have been shown to be highly efficient in water under microwave heating, highlighting the green chemistry aspects of this approach. sci-hub.cat The direct conversion of substituted 2-aminobenzophenones into 4-substituted quinazolines in the presence of thiourea is also significantly accelerated by microwave irradiation. frontiersin.org

Reaction TypeReactantsConditionsAdvantagesReference
CondensationN-arylamidine, AldehydesMW, Lewis acid-freeRapid formation of 2-substituted quinazolines. frontiersin.org
CyclizationSubstituted methyl anthranilate, Iso(thio)cyanatesMW, DMSO/H₂O, catalyst-freeHigh yields and purities, suitable for library synthesis. nih.gov
Iron-catalyzed Cyclization2-Halobenzoic acids, AmidinesMW, FeCl₃, WaterGreen, rapid, and efficient; applicable to inactive substrates. sci-hub.cat
Condensation/Cyclization2-Aminobenzophenones, Aldehydes, Ammonium acetate (B1210297)MW, catalyst- and solvent-freeEco-friendly, good to excellent yields (70-91%) in minutes. nih.gov

One-Pot and Multicomponent Annulation Strategies to the Quinazoline Core

One-pot and multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules like quinazolines from simple, readily available starting materials in a single synthetic operation. researchgate.netnih.gov These methods are characterized by their operational simplicity, high atom economy, and reduction of waste generated from purification of intermediates. researchgate.netnih.gov

A variety of MCRs have been developed for quinazoline synthesis. A notable example is the one-pot tandem reaction of (2-aminophenyl)methanols, aldehydes, and ceric ammonium nitrate (CAN) to afford 2-arylquinazolines in moderate to excellent yields. nih.gov Copper catalysis has also been employed in a three-component reaction involving 2-aminobenzylamines, aldehydes, and anilines. mdpi.comrsc.org Another efficient, catalyst-free MCR involves the reaction of 2-aminoaryl ketones, orthoesters, and ammonium acetate to produce 2,4-disubstituted quinazolines in high yields. researchgate.net These strategies allow for the rapid generation of a library of quinazoline derivatives by simply varying the starting components, making them highly valuable in drug discovery. researchgate.netacs.org

StrategyComponentsCatalyst/ConditionsProduct TypeReference
One-Pot Tandem Reaction(2-Aminophenyl)methanols, Aldehydes, Ceric ammonium nitrate (CAN)None specified2-Arylquinazolines nih.gov
Three-Component AnnulationBenzaldehydes, Benzyl amines, AnilinesCopper-catalyzedSubstituted quinazolines mdpi.com
Three-Component Reaction2-Aminoaryl ketones, Orthoesters, Ammonium acetateSolvent- and catalyst-free2,4-Disubstituted quinazolines researchgate.net
Domino Three-Component AssemblyArenediazonium salts, Nitriles, Bifunctional anilinesMetal-free, mild conditions3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones acs.org

Cyclization and Nucleophilic Substitution Reactions in Quinazoline Synthesis

The synthesis of the quinazoline scaffold, a core structure in many pharmacologically active compounds, frequently involves cyclization and nucleophilic substitution reactions as key steps. While specific literature detailing the synthesis of this compound is not extensively available, the principles can be understood from general and analogous quinazoline syntheses. These reactions are fundamental to constructing the fused pyrimidine (B1678525) ring and introducing functional groups at specific positions.

One common strategy involves the initial construction of a substituted aniline precursor, which then undergoes cyclization to form the quinazoline ring. Subsequent nucleophilic substitution is often employed to introduce substituents, particularly at the 4-position. For instance, the pyrimidine ring of quinazoline is generally resistant to electrophilic substitution, but its halo-derivatives, especially at the 2- and 4-positions, are susceptible to nucleophilic displacement. wikipedia.org

A prevalent method for creating 4-substituted quinazolines starts with the corresponding 4(3H)-quinazolinone. This intermediate can be treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to produce a 4-chloroquinazoline. The chlorine atom at the C-4 position is a good leaving group and readily undergoes nucleophilic aromatic substitution (SNAr) with various nucleophiles. Electron-rich amines, such as primary aliphatic amines or substituted anilines, can displace the chloride to form 4-aminoquinazolines, a moiety present in numerous bioactive molecules. nih.gov

Cascade or tandem reactions that combine cyclization and substitution are efficient methods for quinazoline synthesis. For example, a copper-catalyzed cascade reaction can be used, which includes a sequential Ullmann-type coupling (a form of N-arylation) followed by aerobic oxidation. organic-chemistry.org Another approach involves a one-pot synthesis from 2-aminobenzonitriles, which react with other reagents to undergo cyclization and subsequent functionalization. mdpi.com These tandem processes often proceed through key steps like nucleophilic addition, intramolecular cyclization, and aromatization to yield the final quinazoline derivative. nih.gov

The following table summarizes representative nucleophilic substitution reactions on the 4-chloroquinazoline core.

Starting MaterialNucleophileReaction ConditionsProduct TypeRef
4-Chloro-6-halo-2-phenylquinazolineN-methylanilinesMicrowave, THF/H₂O4-Anilinoquinazolines nih.gov
4-ChloroquinazolinePiperidineNot specified4-(Piperidin-1-yl)quinazoline wikipedia.org
2-Iodo/bromobenzimidamidesSodium azide (NaN₃), AldehydesCopper-catalyzed4-Aminoquinazolines organic-chemistry.orgnih.gov

Regioselective Synthesis and Positional Functionalization Control of Quinazolines

Regioselectivity, the control of the position at which chemical bonds are made or broken, is a critical aspect of synthesizing complex molecules like this compound. Achieving the desired arrangement of substituents—in this case, chloro at C-4, methoxy at C-6, and methyl at C-8—requires careful selection of starting materials and reaction conditions.

The properties and biological activity of quinazoline derivatives are highly dependent on the nature and placement of substituents on both the benzene and pyrimidine rings. biomedres.us Therefore, methods that allow for precise positional control are of paramount importance in medicinal chemistry and organic synthesis.

The substitution pattern on the quinazoline nucleus is typically established by the choice of the initial anthranilic acid derivative or a related substituted aniline precursor. The substituents on the benzene ring of this precursor dictate the final positions on the quinazoline's benzene moiety (positions 5, 6, 7, and 8). For the target molecule, a 2-amino-3-methyl-5-methoxy-substituted benzene precursor would be required to yield the 8-methyl and 6-methoxy substitution pattern on the quinazoline ring after cyclization.

The functionalization of the pyrimidine ring (positions 2 and 4) is controlled by the subsequent cyclization and substitution steps. For example, the substituent at the C-2 position is often determined by the nature of the one-carbon source used during the ring-closing reaction (e.g., an aldehyde, orthoester, or amide). organic-chemistry.orgnih.gov The introduction of the chloro group at the C-4 position is commonly achieved by chlorination of a 4-quinazolinone intermediate, as previously described.

Recent advances in metal-catalyzed reactions have provided powerful tools for regioselective C-H bond functionalization, offering alternative routes to introduce substituents directly onto a pre-formed quinazoline core. nih.gov However, the classical approach of building the ring from appropriately substituted precursors remains the most common and predictable strategy for controlling substituent placement. biomedres.us

The terms ortho-, meta-, and para- generally refer to the relative positions of two substituents on a benzene ring. In the context of a quinazoline, these terms describe the placement of additional substituents on the fused benzene ring relative to an existing group or the point of fusion. The directing effects of substituents on an aromatic ring during electrophilic aromatic substitution are a cornerstone of controlling regioselectivity. chemistrysteps.com

Activating groups (e.g., -OCH₃, -CH₃) are typically ortho- and para- directing. They donate electron density to the ring, stabilizing the carbocation intermediates formed during substitution at these positions.

Deactivating groups (e.g., -NO₂, -CN) are generally meta- directing, as they withdraw electron density, making the ortho and para positions particularly electron-deficient. chemistrysteps.com

In the synthesis of a molecule like this compound, the strategy begins with a benzene ring already containing the desired substituents in the correct relationship. For this specific compound, one would start with a precursor like 2-amino-5-methoxy-3-methylbenzoic acid. Here, the methoxy and methyl groups are meta to each other.

The following table outlines how the initial substitution pattern on an aniline precursor determines the final substitution on the quinazoline ring.

Aniline PrecursorResulting Quinazoline Substitution Pattern
2-Amino-5-methoxy-3-methylbenzoic acid6-Methoxy-8-methyl-4-quinazolinone
4-Substituted Anthranilic Acid6-Substituted Quinazoline
6-Substituted Anthranilic Acid8-Substituted Quinazoline
5-Substituted Anthranilic Acid7-Substituted Quinazoline
3-Substituted Anthranilic Acid5-Substituted Quinazoline

The interplay between these directing effects is crucial. For instance, in structure-activity relationship (SAR) studies of bioactive quinazolines, it has been observed that substituents at the meta or para position of an aniline group attached at C-4 can be more favorable for activity than ortho substituents. nih.gov The electronic properties conferred by substituents at different positions significantly influence how the molecule interacts with biological targets. For example, the placement of an aniline substituent at the 4-position of the quinazoline scaffold can influence its binding in the active sites of enzymes like EGFR and VEGFR-2. nih.gov The precise control of substituent placement is therefore not just a synthetic challenge but also a key element in the design of targeted therapeutic agents.

Structural Elucidation and Conformational Analysis of 4 Chloro 6 Methoxy 8 Methylquinazoline

Advanced Spectroscopic Characterization Techniques for Quinazoline (B50416) Structures

Spectroscopic methods are indispensable for probing the molecular framework of organic compounds. Each technique provides unique insights into the connectivity, functional groups, and electronic environment of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. ¹H NMR would reveal the number of distinct protons, their chemical environments, and their proximity to neighboring protons through spin-spin coupling. For 4-Chloro-6-methoxy-8-methylquinazoline, one would expect to observe distinct signals for the aromatic protons on the quinazoline core, a singlet for the methoxy (B1213986) group protons, and a singlet for the methyl group protons.

¹³C NMR spectroscopy would complement this by identifying all unique carbon atoms in the molecule, including the quaternary carbons of the heterocyclic ring system. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be essential to definitively assign proton and carbon signals and to confirm the connectivity of the atoms within the molecular scaffold.

Despite the power of these techniques, specific ¹H and ¹³C NMR spectral data, including chemical shifts and coupling constants for this compound, are not available in the reviewed scientific literature.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. In the IR spectrum of this compound, characteristic absorption bands would be expected for C=N and C=C stretching vibrations within the aromatic quinazoline ring, C-O stretching of the methoxy group, C-H stretching and bending modes for the aromatic and methyl groups, and a C-Cl stretching vibration.

A detailed search for the experimental IR spectrum and corresponding vibrational frequencies for this compound did not yield any published results.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental formula of a compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can confirm the molecular formula C₁₀H₉ClN₂O. The isotopic pattern observed for the molecular ion peak would also provide definitive evidence for the presence of a single chlorine atom.

Specific experimental HRMS data confirming the exact mass of the [M+H]⁺ or M⁺· ion for this compound has not been reported in the available literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The UV-Vis spectrum of this compound would be expected to show characteristic absorption maxima (λ_max) corresponding to π→π* transitions within the aromatic quinazoline system.

However, no experimental UV-Vis absorption data for this specific compound could be located in published scientific sources.

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique would provide precise bond lengths, bond angles, and torsional angles of this compound. Furthermore, it would reveal the packing arrangement of molecules in the crystal lattice and identify any significant intermolecular interactions, such as π-stacking or hydrogen bonding.

A search of crystallographic databases and the scientific literature found no reports on the synthesis of suitable single crystals or the resulting X-ray crystal structure for this compound.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a compound. The experimental values are then compared to the calculated theoretical percentages based on the proposed molecular formula (C₁₀H₉ClN₂O). A close correlation between the found and calculated values provides strong evidence for the purity and stoichiometric composition of the synthesized compound.

Reactivity and Chemical Transformations of 4 Chloro 6 Methoxy 8 Methylquinazoline

Nucleophilic Aromatic Substitution at the C-4 Position of the Quinazoline (B50416) Scaffold

The C-4 position of the quinazoline ring is electron-deficient, making the chloro substituent at this position highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of quinazoline chemistry, enabling the introduction of a wide array of functional groups and the synthesis of diverse molecular libraries.

The reaction proceeds via a Meisenheimer-type intermediate, and the rate of reaction is influenced by the nature of the nucleophile and the electronic properties of the quinazoline ring. Electron-donating groups on the nucleophile generally increase the reaction rate. Microwave irradiation has been shown to significantly accelerate these substitution reactions. beilstein-journals.orgnih.gov

A variety of nucleophiles can be employed to displace the C-4 chlorine atom, leading to the formation of new carbon-heteroatom bonds.

Reaction with Amines: Primary and secondary amines readily react with 4-chloroquinazolines to furnish the corresponding 4-aminoquinazoline derivatives. beilstein-journals.orgnih.gov This reaction is widely used in the synthesis of biologically active compounds. The reaction conditions are typically mild, often involving heating the reactants in a suitable solvent such as ethanol, isopropanol, or dimethylformamide (DMF).

Interactive Table: Nucleophilic Aromatic Substitution of 4-Chloroquinazolines with Amines
4-Chloroquinazoline DerivativeAmineProductYield (%)Reference
4-chloro-6-halo-2-phenylquinazolinep-methoxy-N-methylaniline4-(N-(4-methoxyphenyl)-N-methylamino)-6-halo-2-phenylquinazoline63-90 beilstein-journals.org
4-chloro-6-halo-2-phenylquinazolinem-methoxy-N-methylaniline4-(N-(3-methoxyphenyl)-N-methylamino)-6-halo-2-phenylquinazoline63-90 beilstein-journals.org
4-chloro-6-halo-2-phenylquinazolineo-toluidine4-(o-tolylamino)-6-halo-2-phenylquinazoline74-78 nih.gov
4-chloro-6-halo-2-phenylquinazoline2-fluoroaniline4-((2-fluorophenyl)amino)-6-halo-2-phenylquinazoline56-60 nih.gov

Reaction with Alcohols and Thiols: Alcohols and thiols, in the presence of a base, can also displace the C-4 chlorine to form the corresponding 4-alkoxy and 4-thioether quinazoline derivatives. Thiophenols are particularly effective nucleophiles in this reaction. For the closely related 4-chloro-8-methylquinolin-2(1H)-one, reactions with ethanethiol, butanethiol, and thiophenol in the presence of sodium ethoxide proceed to give the corresponding 4-thioether derivatives. mdpi.com

Chemical Modifications and Functional Group Interconversions of Methoxy (B1213986) and Methyl Substituents

The methoxy and methyl groups on the benzene (B151609) portion of the quinazoline ring offer further opportunities for chemical modification, allowing for fine-tuning of the molecule's properties.

Modifications of the Methoxy Group: The 6-methoxy group can be cleaved to the corresponding phenol using standard demethylating agents such as boron tribromide (BBr3) or strong acids like 47% hydrobromic acid (HBr). chem-station.comchim.it The resulting phenol can then be further functionalized, for example, by alkylation or acylation.

Modifications of the Methyl Group: The 8-methyl group is generally less reactive but can undergo oxidation or halogenation under specific conditions. For instance, side-chain halogenation can be achieved using reagents like N-bromosuccinimide (NBS) under radical initiation conditions. The resulting benzylic halide is a versatile intermediate for further nucleophilic substitutions. Halogenation of the aromatic ring itself, for instance at the C-5 position of 8-substituted quinolines, can be achieved using trihaloisocyanuric acid. rsc.orgresearchgate.net

Halogen Reactivity and Cross-Coupling Potential of the Quinazoline System

The chloro group at the C-4 position not only participates in nucleophilic substitution but also serves as a handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Sonogashira Coupling: This reaction allows for the coupling of the 4-chloroquinazoline with terminal alkynes to form 4-alkynylquinazolines. nih.govresearchgate.net The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. A variety of palladium catalysts and ligands can be employed, and the reaction conditions are generally mild. nih.govresearchgate.netorganic-chemistry.org

Interactive Table: Sonogashira Coupling of 4-Chloroquinazolines
4-Chloroquinazoline DerivativeAlkyneCatalyst SystemProductYield (%)Reference
4-chloro-6,7-dimethoxyquinazolineVarious terminal alkynesPd(PPh3)4 or PdCl2(PPh3)2, CuI, NEt34-alkynyl-6,7-dimethoxyquinazolines- nih.gov
2-substituted 4-chloroquinazolinesVarious terminal alkynesPd(PPh3)4, CuI, Cs2CO32-substituted 4-alkynylquinazolinesHigh nih.govresearchgate.net
4-chloro-2-trichloromethylquinazolinePhenylacetylenePd(OAc)2, Cs2CO34-phenylethynyl-2-trichloromethylquinazoline15 nih.gov

Suzuki-Miyaura Coupling: The Suzuki reaction enables the coupling of the 4-chloroquinazoline with boronic acids or their esters to generate 4-aryl- or 4-vinylquinazolines. nih.govresearchgate.netmdpi.com This reaction is highly versatile due to the commercial availability of a wide range of boronic acids and the tolerance of the reaction to many functional groups.

Heck Reaction: The Heck reaction facilitates the coupling of the 4-chloroquinazoline with alkenes to produce 4-alkenylquinazolines. mdpi.comresearchgate.net This reaction is a valuable method for the formation of carbon-carbon bonds with stereocontrol.

Tautomerism and its Influence on Quinazoline Reactivity

The precursor to 4-chloro-6-methoxy-8-methylquinazoline, which is 6-methoxy-8-methylquinazolin-4(3H)-one, can exist in tautomeric forms: the lactam and the lactim form. nih.gov The position of this equilibrium can be influenced by substituents and the solvent. nih.gov

The chlorination of the quinazolinone precursor with reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) proceeds through the lactim tautomer to form the aromatic 4-chloroquinazoline. The stability of the resulting aromatic system is a driving force for this transformation. The electronic properties of the substituents on the benzene ring can influence the tautomeric equilibrium and, consequently, the ease of chlorination and the reactivity of the resulting 4-chloro derivative.

Derivatization Strategies for Analog Library Generation from Quinazoline Precursors

The high reactivity of the C-4 chloro group makes this compound an excellent precursor for the generation of analog libraries for drug discovery and other applications. beilstein-journals.orgnih.gov

Parallel Synthesis via Nucleophilic Aromatic Substitution: A diverse library of 4-substituted quinazolines can be rapidly synthesized by reacting the 4-chloro precursor with a panel of different amines, alcohols, and thiols in a parallel fashion. beilstein-journals.orgnih.gov This approach allows for the systematic exploration of the structure-activity relationship (SAR) at the C-4 position.

Diversity-Oriented Synthesis via Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions such as the Sonogashira, Suzuki, and Heck reactions can be employed to introduce a wide range of carbon-based substituents at the C-4 position. nih.govnih.govmdpi.com This strategy significantly expands the chemical space that can be explored from a single precursor.

By combining these derivatization strategies, it is possible to generate a large and diverse library of 4,6,8-trisubstituted quinazolines from the this compound precursor, enabling the exploration of their potential in various fields of chemical and biological research.

Ligand Positioning within Protein Active Sites

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies reveal how its distinct structural features engage with the amino acid residues lining the active site of a target protein, such as a kinase.

The quinazoline ring system typically anchors the molecule within the binding pocket through key interactions. The nitrogen atoms in the quinazoline core can act as hydrogen bond acceptors, often forming crucial hydrogen bonds with backbone amides of hinge region residues in kinases. The 4-chloro substituent can be involved in halogen bonding or hydrophobic interactions, further stabilizing the ligand's position. The 6-methoxy and 8-methyl groups are positioned to interact with specific hydrophobic sub-pockets within the active site. The precise orientation is critical for inhibitory activity, and these interactions collectively determine the binding affinity of the compound.

Key interactions often observed for quinazoline-based inhibitors include:

Hydrogen Bonds: Formation of hydrogen bonds with residues in the hinge region of kinases.

Hydrophobic Interactions: The methyl group and aromatic rings engage with nonpolar residues.

Molecular Dynamics (MD) Simulations for Conformational and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. abap.co.intandfonline.com MD simulations are employed to assess the stability of the docked pose of this compound and to understand the subtle conformational changes that occur upon binding. abap.co.in These simulations provide a more realistic representation of the physiological environment and can validate the binding modes predicted by docking. tandfonline.comresearchgate.net

Conformational Stability and Dynamic Behavior of Quinazoline-Protein Complexes

The stability of the this compound-protein complex throughout an MD simulation is a key indicator of a viable binding interaction. abap.co.in This stability is typically analyzed using several metrics:

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein backbone atoms or the ligand atoms from their initial positions over the course of the simulation. A stable RMSD value, typically fluctuating within a narrow range (e.g., 1-3 Å) after an initial equilibration period, suggests that the complex has reached a stable conformation. abap.co.in

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues or groups of atoms to identify flexible regions of the protein or ligand. Analysis of RMSF can highlight which parts of the protein are most affected by the binding of the quinazoline derivative. researchgate.net For instance, residues in direct contact with the ligand may show reduced fluctuations, indicating stabilization.

Radius of Gyration (Rg): This parameter measures the compactness of the protein structure. A stable Rg value over time indicates that the protein is not undergoing major unfolding or conformational changes, further supporting the stability of the complex.

Table 1: Representative MD Simulation Stability Metrics
MetricAverage ValueInterpretation
Protein RMSD2.1 ± 0.3 ÅThe protein backbone is stable throughout the simulation.
Ligand RMSD1.2 ± 0.2 ÅThe ligand remains stably bound in the active site.
Radius of Gyration (Rg)18.5 ± 0.5 ÅThe overall protein structure remains compact and folded.

Binding Free Energy Calculations (e.g., MM-GBSA, MM-PBSA)

To quantify the binding affinity of this compound to its target, binding free energy calculations are performed on the snapshots extracted from the MD simulation trajectory. tandfonline.com The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) methods are popular end-point methods for this purpose. nih.govnih.gov

These methods calculate the binding free energy (ΔG_bind) by summing various energy components:

ΔE_MM: The molecular mechanics energy in the gas phase, which includes van der Waals and electrostatic interactions. nih.gov

ΔG_solv: The solvation free energy, which is composed of a polar and a nonpolar contribution. The polar part is calculated using the GB or PB model, and the nonpolar part is estimated from the solvent-accessible surface area (SASA). nih.gov

A more negative ΔG_bind value indicates a stronger and more favorable binding interaction. researchgate.net These calculations can be used to compare the binding affinities of different quinazoline analogs and to understand the energetic contributions of specific interactions. nih.gov

Table 2: Example MM-GBSA Binding Free Energy Components (kcal/mol)
Energy ComponentValue
Van der Waals Energy (ΔE_vdW)-45.8
Electrostatic Energy (ΔE_elec)-20.1
Polar Solvation Energy (ΔG_polar)35.5
Nonpolar Solvation Energy (ΔG_nonpolar)-4.2
Total Binding Free Energy (ΔG_bind) -34.6

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling of Quinazoline Analogs

Quantitative Structure-Activity Relationship (QSAR) studies are performed to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For quinazoline analogs, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.govworldscientific.com These models are built using a training set of molecules with known activities and can then be used to predict the activity of new, untested compounds. jbclinpharm.org

Correlation of Structural Features with Specific Molecular Activities

In 3D-QSAR, molecules are aligned in 3D space, and steric and electrostatic fields (in CoMFA) or similarity indices for various physicochemical properties (in CoMSIA) are calculated at surrounding grid points. nih.gov The resulting data is then correlated with biological activity using statistical methods like Partial Least Squares (PLS).

The output of a 3D-QSAR study is often visualized as contour maps. These maps highlight regions in space where certain structural features are predicted to increase or decrease activity:

Steric Maps: Indicate where bulky groups are favored (green contours) or disfavored (yellow contours).

Electrostatic Maps: Show where positive charge is favorable (blue contours) or negative charge is favorable (red contours).

By analyzing these maps in the context of this compound, researchers can understand, for example, that a bulky substituent might be beneficial at the 8-position, while an electron-withdrawing group might be preferred at another position to enhance activity.

Table 3: Field Contributions in a CoMSIA Model for Quinazoline Analogs
FieldContribution (%)
Steric22%
Electrostatic35%
Hydrophobic28%
H-Bond Donor5%
H-Bond Acceptor10%

Predictive Models for Designing Novel Quinazoline Derivatives

A robust QSAR model is characterized by strong statistical parameters, including a high cross-validated correlation coefficient (q²) and a high non-cross-validated correlation coefficient (r²). worldscientific.com A good model should also have strong predictive power for an external test set of compounds not used in model generation (high R²_pred). nih.govresearchgate.net

Once validated, these predictive models serve as a valuable guide for designing novel quinazoline derivatives. nih.gov The contour maps from 3D-QSAR can direct medicinal chemists to make specific structural modifications to the this compound scaffold to improve its biological activity. nih.gov For instance, if a map shows that a hydrogen bond acceptor is favored in the region of the 6-methoxy group, chemists might explore replacing it with other groups capable of accepting hydrogen bonds to potentially increase potency. This in silico-guided approach accelerates the design-synthesis-testing cycle, making the drug discovery process more efficient.

Despite a comprehensive search for computational and in silico data on this compound, no specific studies detailing the ADME (Absorption, Distribution, Metabolism, and Excretion) predictions or computational assessments of absorption and permeability for this particular compound could be located.

The scientific literature provides insights into the computational analysis of similar quinazoline derivatives. For instance, studies on related compounds often involve in silico methods to predict their pharmacokinetic properties and potential as drug candidates. sciepub.comnih.gov These computational tools are crucial in early-phase drug discovery for screening large numbers of molecules and prioritizing those with favorable characteristics for further experimental investigation. researchgate.net

However, detailed research findings and specific data tables concerning the computational assessment of absorption and permeability for this compound are not available in the public domain. Such an analysis would typically involve the calculation of various molecular descriptors and the use of predictive models to estimate properties like intestinal absorption, cell permeability (such as Caco-2 permeability), and blood-brain barrier penetration.

Without specific studies on this compound, it is not possible to provide the detailed, data-driven article as requested in the outline. Further research and dedicated computational studies would be required to generate the specific in silico ADME predictions and absorption/permeability assessments for this compound.

Applications in Research

Role as a Chemical Intermediate

The primary application of 4-Chloro-6-methoxy-8-methylquinazoline in chemical research is its function as a versatile building block or synthetic intermediate. medchemexpress.com Its pre-functionalized, substituted quinazoline (B50416) core provides a valuable starting point for the synthesis of more complex molecules. Researchers in medicinal chemistry utilize such intermediates to rapidly generate novel compounds for structure-activity relationship (SAR) studies. The goal of these studies is to understand how different chemical groups at various positions on the scaffold affect the biological activity of the molecule, ultimately leading to the design of more potent and selective drug candidates.

Use in the Development of Kinase Inhibitors

The quinazoline scaffold is a validated and highly successful core structure for the development of kinase inhibitors. google.com Marketed anticancer drugs such as Gefitinib and Erlotinib feature a 4-anilinoquinazoline (B1210976) core. nih.gov Therefore, intermediates like this compound are of significant interest for synthesizing new generations of kinase inhibitors. medchemexpress.com The substituents (6-methoxy and 8-methyl) on the benzene (B151609) ring portion of the molecule can provide additional interactions within the kinase's ATP-binding pocket or modify the compound's pharmacokinetic properties. This specific substitution pattern may be explored to achieve selectivity for certain kinases or to overcome resistance mechanisms that have developed against existing drugs. nih.govnih.gov

Structure Activity Relationship Sar Studies of Substituted Quinazolines General Principles Applied to 4 Chloro 6 Methoxy 8 Methylquinazoline

Influence of Substituents at Positions 2, 6, and 8 on Quinazoline (B50416) Molecular Activity

Position 2: The substituent at the C-2 position significantly influences the molecule's binding affinity and selectivity for various receptors. For instance, the introduction of methyl or thiol groups at this position has been shown to be essential for antimicrobial activities. nih.gov In the context of anticancer activity, a meta-substituted aromatic ring at the C-2 position is often preferred. nih.gov The nature of the substituent at C-2 can modulate the electronic properties of the entire quinazoline scaffold, thereby affecting its interaction with target proteins. The synthesis of C-2 substituted quinazolines can be achieved through various methods, including cyclization reactions of substituted anilines or N-arylamidines, as well as transition-metal and photocatalysis for the introduction of alkyl groups. beilstein-journals.org

Position 6: The C-6 position is frequently modified to enhance the potency and pharmacokinetic properties of quinazoline derivatives. The introduction of electron-donating groups at the 6 and/or 7-positions can improve the binding activity of the quinazoline system. mdpi.com For example, substitution with small, lipophilic groups at the C-6 position has been found to increase inhibitory potency for certain targets. nih.gov Conversely, placing a nitro group at the C-6 position has also been shown to increase activity in some contexts. nih.gov The presence of a methoxy (B1213986) group at C-6, as in 4-Chloro-6-methoxy-8-methylquinazoline, is a common feature in many biologically active quinazolines.

Table 1: Influence of Substituents at Key Positions on Quinazoline Activity
PositionCommon SubstituentsObserved Influence on ActivityExample Compound Class
2Methyl, Thiol, Substituted Aromatic RingsEssential for antimicrobial activity; influences binding affinity and selectivity. nih.govAntimicrobial quinazolinones
6Halogens, Methoxy, Nitro, Small Lipophilic GroupsEnhances potency and pharmacokinetic properties; improves binding activity. nih.govmdpi.comnih.govEGFR inhibitors, Antimicrobials
8Halogens, Alkyl GroupsCan improve antimicrobial activity; influences receptor selectivity. nih.govnih.govAntimicrobials, Adenosine (B11128) Receptor Ligands

Impact of Halogenation (e.g., Chlorine at C-4) on Molecular Interactions and Efficacy

Halogenation, particularly at the C-4 position of the quinazoline ring, is a common strategy to enhance the biological activity of these compounds. The introduction of a chlorine atom at C-4, as seen in this compound, can significantly alter the molecule's physicochemical properties and its interactions with biological targets.

The chlorine atom is an electron-withdrawing group, which can influence the electron density of the quinazoline ring system. This alteration in electronic distribution can affect the molecule's ability to form hydrogen bonds and engage in other non-covalent interactions with amino acid residues in the binding pocket of a target protein.

Furthermore, the reactivity of the chloro group at the C-4 position is higher than at the C-2 position, making it a key site for further chemical modification and the introduction of various functional groups through nucleophilic substitution reactions. researchgate.net This synthetic accessibility allows for the creation of diverse libraries of quinazoline derivatives for SAR studies. For instance, the replacement of the C-4 chlorine with an amino group is a common step in the synthesis of many potent enzyme inhibitors.

Role of Methoxy Groups (e.g., at C-6) in Modulating Quinazoline Molecular Behavior

The methoxy group at the C-6 position of the quinazoline core in this compound plays a significant role in modulating its molecular behavior and biological activity. Methoxy groups are electron-donating and can influence the electronic properties of the aromatic ring.

The presence of methoxy groups at the 6 and/or 7-positions has been shown to improve the binding activity of the quinazoline system with its biological target. mdpi.com This enhancement is often attributed to the ability of the methoxy group's oxygen atom to act as a hydrogen bond acceptor, forming favorable interactions within the binding site of a protein.

Moreover, the methoxy group can impact the molecule's solubility and metabolic stability. In some cases, the presence of a methoxy group can lead to improved oral bioavailability. mdpi.com However, the contribution of a methoxy group to activity can be complex and context-dependent. For example, in some series of compounds, a methoxy substituent was found to have a marginal effect on potency, while in others, it was less beneficial than larger alkoxy or alkyl groups. acs.org

Significance of Alkyl Groups (e.g., Methyl at C-8) in Quinazoline Molecular Design

Alkyl groups, such as the methyl group at the C-8 position of this compound, are important substituents in molecular design for several reasons. They primarily contribute to the steric bulk and lipophilicity of the molecule.

The introduction of a methyl group can create specific steric interactions within a binding pocket, either enhancing or diminishing the binding affinity depending on the topography of the active site. These steric effects can influence the orientation of the molecule within the binding site, leading to more favorable interactions with key residues.

An increase in lipophilicity due to the presence of an alkyl group can enhance the molecule's ability to cross cell membranes, which is a crucial factor for its bioavailability and efficacy. However, excessive lipophilicity can also lead to issues with solubility and off-target effects.

In some SAR studies, the presence of a methyl group has been shown to be well-tolerated and can contribute to potent biological activity. acs.org For instance, in a series of quinazolinone derivatives, compounds with a methyl-substituted ring were found to be more active than those with other electron-donating or -withdrawing groups. nih.gov

Correlation of Specific Structural Features with Observed Biological and Chemical Activities

The specific combination of substituents in this compound—a chlorine at C-4, a methoxy group at C-6, and a methyl group at C-8—gives rise to a unique set of physicochemical properties that correlate with its potential biological and chemical activities.

Anticancer Activity: The quinazoline scaffold is a well-established pharmacophore in the development of anticancer agents, particularly as inhibitors of protein kinases like the epidermal growth factor receptor (EGFR). nih.govresearchgate.net The 4-anilinoquinazoline (B1210976) moiety is often essential for this activity. nih.gov While this compound itself is an intermediate, its structural features are present in many potent EGFR inhibitors. The chlorine at C-4 provides a reactive handle for the introduction of the anilino group, while the methoxy group at C-6 can enhance binding affinity. mdpi.com

Antimicrobial Activity: Quinazoline derivatives have demonstrated a broad spectrum of antimicrobial activities. nih.govmdpi.com The presence of a halogen at the 6 and/or 8 positions, as well as a methyl group at position 2, has been linked to improved antimicrobial efficacy. nih.gov The structural motifs within this compound suggest its potential as a precursor for novel antimicrobial agents.

Other Biological Activities: The versatility of the quinazoline core has led to its investigation for a wide range of other therapeutic applications, including as anti-inflammatory, anticonvulsant, and antiviral agents. nih.govresearchgate.net The specific substitution pattern of this compound could be tailored to optimize its activity towards these and other biological targets.

Table 2: Correlation of Structural Features with Potential Activities
Structural FeaturePotential Biological/Chemical ActivityRationale
C-4 ChlorineSynthetic intermediate for potent inhibitorsProvides a reactive site for nucleophilic substitution to introduce key pharmacophoric groups. researchgate.net
C-6 Methoxy GroupEnhanced receptor binding, improved pharmacokineticsActs as a hydrogen bond acceptor and can increase solubility and bioavailability. mdpi.com
C-8 Methyl GroupIncreased lipophilicity, steric interactionsCan improve membrane permeability and provide specific interactions within a binding pocket. acs.org
Quinazoline CoreBroad-spectrum biological activitiesA privileged scaffold in medicinal chemistry with demonstrated anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.netresearchgate.net

Analytical Methodologies for Research and Characterization of Quinazoline Derivatives

Chromatographic Techniques for Purity and Stability Assessment

Chromatography is a cornerstone for the separation and analysis of quinazoline (B50416) derivatives. These methods are routinely employed to assess the purity of synthesized compounds, monitor the progress of chemical reactions, and evaluate the stability of the compound over time under different conditions.

High-Performance Liquid Chromatography (HPLC) is a critical tool for determining the purity and stability of quinazoline derivatives. tandfonline.com The technique separates compounds based on their differential partitioning between a stationary phase (typically a packed column) and a liquid mobile phase. For quinazoline derivatives, reversed-phase HPLC (RP-HPLC) is commonly utilized, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water. tandfonline.com

By monitoring the elution of the compound using a UV detector set at a specific wavelength corresponding to the compound's absorbance maximum, a chromatogram is generated. tandfonline.com The presence of a single, sharp peak indicates a high degree of purity, while the appearance of additional peaks suggests the presence of impurities or degradation products. The stability of a compound like 4-Chloro-6-methoxy-8-methylquinazoline can be assessed by analyzing samples over time, with any decrease in the main peak's area and the emergence of new peaks indicating degradation. tandfonline.com

Table 1: Example HPLC Conditions for Analysis of Quinazoline Derivatives Note: These are representative conditions for quinazoline derivatives; method optimization would be required for this compound.

ParameterCondition
Column Reversed Phase RP-18
Mobile Phase Acetonitrile/Methanol mixture (e.g., 95:5 v/v) or pure Acetonitrile
Detector UV Detector
Wavelength Monitored between 220-260 nm (specific λmax required)
Temperature Ambient (e.g., 20°C)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly suitable for quinazoline derivatives that are thermally stable and sufficiently volatile. The sample is vaporized and separated in the GC column based on its boiling point and interactions with the stationary phase. jove.com

Following separation, the molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for the compound, allowing for unambiguous identification. jove.comresearchgate.net The retention time from the GC component combined with the mass spectrum from the MS component provides high confidence in compound identification and purity assessment. jove.com

Table 2: Illustrative GC-MS Parameters for Compound Analysis Note: These parameters are based on general procedures and would need to be optimized for a specific quinazoline derivative.

ParameterCondition
Initial GC Temperature 70 °C
Temperature Rate 20 °C/minute
Final GC Temperature 250 °C
Ionization Mode Electron Ionization (EI)
Detector Mass Spectrometer (Quadrupole or Time-of-Flight)

Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of organic reactions and making a preliminary assessment of product purity. mdpi.comrsc.org In the synthesis of quinazoline derivatives, TLC is used to track the consumption of starting materials and the formation of the desired product. mdpi.comgoogle.com A small aliquot of the reaction mixture is spotted onto a silica (B1680970) gel plate, which is then developed in a suitable mobile phase (eluent).

The separation occurs based on the differential adsorption of the compounds to the silica. By comparing the spots of the reaction mixture with those of the starting materials, a clear picture of the reaction's progress can be obtained. thieme.de The purity of the final product can also be initially judged by the presence of a single spot. The retention factor (Rf) is a key parameter calculated from the chromatogram.

Table 3: Mobile Phase Systems for TLC Analysis of Quinazoline Derivatives Note: The choice of solvent system depends on the polarity of the specific derivatives being analyzed.

Mobile Phase System (v/v)Application Example
Chloroform:Ethyl acetate (B1210297) (95:5)Separation of less polar quinazoline derivatives tandfonline.com
Ethyl acetate:Acetonitrile (35:65)Separation of more polar quinazoline N-oxides tandfonline.com
Dichloromethane:Methanol (9:1)Monitoring synthesis of chloro-nitroquinazolines mdpi.com

Integration of Spectroscopic Methods for Comprehensive Structural Confirmation

While chromatography assesses purity, spectroscopic methods are essential for elucidating and confirming the precise chemical structure of this compound. A combination of techniques is used to ensure all structural features are correctly assigned.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR and 13C NMR are arguably the most powerful tools for structural elucidation.

1H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the aromatic protons on the quinazoline core, a singlet for the methoxy (B1213986) (-OCH3) group, and a singlet for the methyl (-CH3) group.

13C NMR provides information about the carbon framework of the molecule, with distinct signals for each unique carbon atom.

Mass Spectrometry (MS) : This technique determines the molecular weight of the compound with high accuracy. Electrospray ionization (ESI) is a common method that generates a protonated molecular ion peak ([M+H]+), which for this compound would confirm its molecular formula. mdpi.comresearchgate.net High-resolution mass spectrometry (HRMS) can determine the molecular mass with enough precision to confirm the elemental composition.

Infrared (IR) Spectroscopy : FT-IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands would be expected for C=N and C=C bonds within the aromatic quinazoline ring system, C-O stretching for the methoxy group, and C-Cl stretching.

Table 4: Expected Spectroscopic Data for this compound Note: These are predicted values based on the analysis of structurally similar compounds.

TechniqueExpected Observation
1H NMR Signals in the aromatic region (δ 7.0-8.5 ppm); Singlet for -OCH3 (δ ~3.9 ppm); Singlet for -CH3 (δ ~2.5 ppm)
13C NMR Signals for aromatic carbons, methoxy carbon, and methyl carbon
Mass Spec. (ESI-MS) [M+H]+ peak corresponding to the molecular weight of C10H9ClN2O
FT-IR (cm-1) Peaks for C=N, C=C (aromatic), C-O, C-H, and C-Cl stretching vibrations

Advanced Techniques for Investigating Mechanistic Aspects of Quinazoline Interactions

To understand how quinazoline derivatives interact with biological targets, such as enzymes or receptors, advanced computational and biophysical techniques are employed. These methods provide insight into the mechanistic aspects of these interactions at a molecular level.

Computational techniques are particularly valuable for predicting and analyzing these interactions. frontiersin.org

Molecular Docking : This method predicts the preferred orientation of a ligand (the quinazoline derivative) when bound to a target protein. It helps identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. frontiersin.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) : 3D-QSAR studies correlate the three-dimensional properties of a series of compounds with their biological activity. This helps in understanding which structural features of the quinazoline scaffold are crucial for its function. frontiersin.org

Molecular Dynamics (MD) Simulations : MD simulations are used to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding and conformational changes that may occur upon binding. frontiersin.org

These in silico approaches are powerful for guiding the design of new quinazoline derivatives with improved potency and selectivity, complementing traditional experimental biochemical and cellular assays. frontiersin.org

Q & A

Q. What are the optimal synthetic routes for 4-chloro-6-methoxy-8-methylquinazoline, and how do reaction conditions influence yield and purity?

The synthesis typically involves nucleophilic substitution or cyclization reactions. For example:

  • Nucleophilic substitution : The chlorine atom at position 4 can react with amines, alcohols, or thiols under reflux conditions (6M HCl, 4 h) to yield derivatives with ~90% purity .
  • Electrochemical methods : Oxidative cyclization using aluminum/carbon electrodes and acetic acid at room temperature offers mild conditions and avoids high temperatures, which are common limitations in traditional methods .
  • Key parameters : Solvent choice (e.g., ethanol vs. DMF), temperature control (reflux vs. RT), and reaction time significantly impact purity. Post-synthesis purification via recrystallization or chromatography is critical .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., methoxy at C6, methyl at C8) and aromatic proton environments .
  • HPLC : Quantifies purity (>98% achievable with optimized methods) and detects byproducts like demethylated or oxidized derivatives .
  • Mass spectrometry : Validates molecular weight (e.g., 222.65 g/mol for the base compound) and fragmentation patterns .

Q. What are the primary biological targets or activities associated with this compound?

While direct data on this compound is limited, structurally similar quinazolines exhibit:

  • Enzyme inhibition : Targeting kinases (e.g., HER2) and receptors via halogen-substituted quinazoline scaffolds .
  • Anticancer activity : Methoxy and methyl groups enhance lipophilicity, improving cellular uptake and interaction with DNA topoisomerases .

Advanced Research Questions

Q. How do electronic effects of substituents (Cl, OMe, Me) influence reactivity in cross-coupling or functionalization reactions?

  • Electron-withdrawing Cl : Activates the quinazoline ring for nucleophilic aromatic substitution (e.g., amination) at C4 .
  • Methoxy group (OMe) : Electron-donating effect stabilizes intermediates in electrophilic substitutions but may hinder oxidation unless demethylated under acidic conditions .
  • Steric effects : The methyl group at C8 can hinder regioselectivity in functionalization, requiring tailored catalysts (e.g., Pd-mediated couplings) .

Q. What strategies resolve contradictions in reported biological activities of quinazoline derivatives?

  • Structure-activity relationship (SAR) studies : Compare analogs (e.g., 6-methoxy vs. 6-ethoxy) to isolate substituent-specific effects .
  • Dose-response assays : Address discrepancies in IC50_{50} values by standardizing cell lines and assay conditions (e.g., MTT vs. ATP-based viability tests) .
  • Computational modeling : Molecular docking identifies binding interactions (e.g., with kinase ATP pockets) that may explain variability .

Q. How can reaction conditions be optimized to minimize byproducts like demethylated or dimerized species?

  • Temperature modulation : Lower temperatures (<60°C) reduce demethylation of the methoxy group .
  • Catalyst screening : Palladium/copper systems improve selectivity in cross-coupling reactions, suppressing dimerization .
  • Additives : Use of radical scavengers (e.g., BHT) prevents oxidative byproducts during electrochemical synthesis .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

  • Chiral resolution : Use chiral HPLC or kinetic resolution with enzymes (e.g., lipases) for asymmetric intermediates .
  • Batch consistency : Monitor reaction progress in real-time via inline FTIR or Raman spectroscopy to ensure reproducibility .

Data Contradiction Analysis

Q. Conflicting reports on the stability of this compound under acidic conditions: How to validate?

  • Controlled hydrolysis studies : Compare stability in HCl (1M vs. 6M) at varying durations. LC-MS can identify degradation products (e.g., 6-hydroxy derivatives) .
  • pH-dependent NMR : Track protonation states of the quinazoline ring to assess susceptibility to acid-catalyzed decomposition .

Q. Discrepancies in biological activity across cell lines: Mechanistic insights?

  • Proteomic profiling : Identify differential expression of target enzymes (e.g., EGFR in HeLa vs. MCF-7 cells) .
  • Metabolic stability assays : Assess compound half-life in different cell lysates to rule out degradation as a confounding factor .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.